5-Amino-1-methyl-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-methylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHKJZZQGXMAKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423573 |

Source

|

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21343-04-4 |

Source

|

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Landscape of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and Its Analogs: A Technical Guide

For researchers, scientists, and professionals in drug development, precise identification and thorough understanding of chemical compounds are paramount. This guide provides an in-depth look at 5-Amino-1-methyl-1H-imidazole-4-carboxamide, clarifying its identity and exploring the rich experimental landscape of its closely related and often referenced analogs.

While the specific compound 5-Amino-1-methyl-1H-imidazole-4-carboxamide is assigned the CAS number 21343-04-4 , publicly available, in-depth technical data, experimental protocols, and established signaling pathways for this specific molecule are limited.[1] However, the scientific literature is abundant with research on structurally similar compounds that are pivotal in various therapeutic areas. This guide will focus on these well-documented analogs, providing the detailed technical information crucial for research and development.

The most prominent of these related compounds include metabolites of the chemotherapeutic agent Temozolomide and activators of key cellular signaling pathways. Due to the similarity in nomenclature, it is essential to distinguish between these molecules.

Physicochemical Properties and Identification

The following table summarizes the key identifiers and properties of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its significant analogs. This structured data allows for clear comparison and accurate identification.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Amino-1-methyl-1H-imidazole-4-carboxamide | 21343-04-4 | C5H8N4O | 140.14 | The specific compound of inquiry. Limited public data available.[1][2] |

| 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide | 188612-53-5 | C6H9N5O2 | 183.17 | A metabolite of Temozolomide.[3][4][5] |

| 5-Amino-1H-imidazole-4-carboxamide Hydrochloride (AICA-HCl) | 72-40-2 | C4H7ClN4O | 162.578 | An intermediate in the synthesis of Temozolomide.[6] |

| 5-Amino-4-imidazolecarboxamide (AICA) | 360-97-4 | C4H6N4O | 126.12 | A metabolite of Temozolomide and Dacarbazine; a precursor in purine biosynthesis.[7][8] |

Core Applications in Drug Development and Research

The analogs of 5-Amino-1-methyl-1H-imidazole-4-carboxamide are significant in several areas of biomedical research:

-

Oncology: As intermediates and metabolites of Temozolomide, these compounds are crucial in the study and treatment of cancers like glioblastoma multiforme.[6] The degradation of Temozolomide leads to the formation of 5-Amino-4-imidazolecarboxamide (AICA).[9]

-

Metabolic Diseases: The ribonucleoside form of AICA, known as AICAR, is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This has positioned AICAR as a tool for studying and potentially treating metabolic disorders such as type 2 diabetes.

-

Signal Transduction Research: The role of AICA and its derivatives in modulating signaling pathways like AMPK and p38 MAPK makes them valuable tools for investigating cellular responses to stress, energy status, and therapeutic interventions.[10]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature for related compounds.

Synthesis of 4-amino-5-imidazolecarboxamide

A reported industrial production method for 4-amino-5-imidazolecarboxamide involves a two-step reaction starting from diaminomaleonitrile.[11]

-

Synthesis of Intermediate 1: Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF. Phosphorus oxychloride is added dropwise while maintaining a temperature of 35°C. The reaction proceeds for approximately 2 hours.[11]

-

Synthesis of 4-amino-5-imidazolecarboxamide: The intermediate is then hydrolyzed using sodium hydroxide in water. The mixture is heated to 95°C for about 3 hours to complete the reaction. The product is then isolated after cooling.[11]

In Vivo Toxicity and Efficacy Studies of a PKC-ι Inhibitor Analog

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a specific inhibitor of Protein Kinase C-iota (PKC-ι), involved the following protocols:[12][13]

-

Stability Assay: ICA-1s was incubated in human plasma at 25°C and 37°C for 2 hours to assess its stability.[12][13]

-

Acute Toxicity: Murine models were administered doses ranging from 5 to 5000 mg/kg, with survival monitored over 48 hours.[12][13]

-

Subacute Toxicity: Animals received daily treatments for 14 days. Serum levels of aspartate aminotransferase, alkaline phosphatase, γ-glutamyl transpeptidase, troponin, and C-reactive protein were measured to evaluate organ function.[12][13]

-

Pharmacokinetics: Plasma concentrations of ICA-1s were measured over 24 hours following both oral and intravenous administration.[13]

-

Xenograft Efficacy Model: Athymic nude mice were xenografted with DU-145 prostate cancer cells. Once tumors reached a specific size (~0.2 cm²), mice were treated with ICA-1s or a control, and tumor growth was monitored for 30 days or until the tumor reached a predetermined endpoint.[12][13]

Signaling Pathways and Logical Relationships

Understanding the molecular interactions of these compounds is key to harnessing their therapeutic potential. Graphviz diagrams are provided below to illustrate these complex relationships.

Temozolomide Degradation and Metabolite Formation

This diagram illustrates the chemical degradation pathway of the anticancer drug Temozolomide into its active alkylating agent and the byproduct 5-Amino-4-imidazolecarboxamide (AICA).

Caption: Degradation pathway of Temozolomide leading to its therapeutic effect and metabolic byproduct.

AICAR-Mediated AMPK Activation and Downstream Effects

This diagram shows the activation of AMP-activated protein kinase (AMPK) by AICAR (the ribonucleoside of AICA) and its subsequent influence on cellular processes, including the p38 MAPK pathway, leading to anti-proliferative effects in cancer cells.

Caption: AICAR activates AMPK, which in turn stimulates the p38 MAPK pathway to inhibit cell proliferation and survival.[10]

This technical guide serves as a comprehensive resource for understanding 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its scientifically significant analogs. By providing structured data, detailed experimental protocols, and clear visual representations of signaling pathways, it aims to facilitate further research and development in the critical fields of oncology and metabolic disease.

References

- 1. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-amino-2-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 283576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | 188612-53-5 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. innospk.com [innospk.com]

- 7. vivanls.com [vivanls.com]

- 8. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 12. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-1-methyl-1H-imidazole-4-carboxamide physical properties

An In-depth Technical Guide on the Physical Properties of 5-Amino-1-methyl-1H-imidazole-4-carboxamide

This technical guide provides a detailed overview of the core physical properties of 5-Amino-1-methyl-1H-imidazole-4-carboxamide. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics. The guide includes a summary of its physical data, detailed experimental protocols for property determination, and workflow visualizations.

Core Physical and Chemical Properties

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized based on computational data and comparison with structurally similar compounds.

Data Presentation: Summary of Physical Properties

The quantitative data available for 5-Amino-1-methyl-1H-imidazole-4-carboxamide are presented below. Properties for closely related analogs are included for comparative context.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₈N₄O | - | [1] |

| Molecular Weight | 140.14 g/mol | Computed | |

| IUPAC Name | 5-amino-1-methylimidazole-4-carboxamide | - | |

| CAS Number | 21343-04-4 | - | [1] |

| Appearance | White to Off-White Solid (Expected) | Inferred | [2] |

| Melting Point | 164-170 °C (for analog 5-Amino-4-imidazolecarboxamide) | Experimental | |

| Melting Point | 250-252 °C (dec.) (for analog 5-Amino-4-imidazolecarboxamide HCl) | Experimental | [3] |

| Solubility | Soluble in DMSO, Methanol, Water (for analog 5-Amino-4-imidazolecarboxamide) | Experimental | [2] |

| XLogP3-AA | -0.6 | Computed | [1] |

| Hydrogen Bond Donor Count | 2 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies used to determine the key physical properties of a solid organic compound like 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range. The capillary method using a digital melting point apparatus is a standard procedure.

Methodology:

-

Sample Preparation: A small amount of the dry, solid compound is finely crushed. The open end of a glass capillary tube is jabbed into the powder.[4] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-3 mm.[5][6]

-

Apparatus Setup: The melting point apparatus is turned on. For a substance with an unknown melting point, a rapid initial determination is performed by heating quickly. For a precise measurement, the apparatus is set to a starting temperature approximately 15-20°C below the expected melting point.[4]

-

Measurement: The packed capillary tube is inserted into the heating block of the apparatus.[4] The sample is heated slowly, at a ramp rate of 1-2°C per minute, to ensure thermal equilibrium.[4]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[7] If the substance darkens, this indicates decomposition, which should be noted (e.g., 251°C d).[4]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[8] A qualitative assessment is typically performed first across a range of solvents.

Methodology:

-

Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a small test tube.[9]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[9]

-

Mixing: After each addition, the test tube is sealed and shaken vigorously to facilitate dissolution.[9] Care should be taken not to heat the sample with one's hand, as temperature affects solubility.[8]

-

Observation: The mixture is observed to see if the solute has completely dissolved.

-

Classification:

-

Soluble: If the entire sample dissolves, it is classified as soluble in that solvent.

-

Partially Soluble: If some, but not all, of the sample dissolves.

-

Insoluble: If no significant amount of the sample dissolves.

-

-

Repeat: The process is repeated with different solvents (e.g., water, ethanol, DMSO, diethyl ether) to build a solubility profile.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments.[10][11]

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Methodology

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[12][13] The deuterated solvent is used to avoid large solvent signals in the proton spectrum and to "lock" the spectrometer's magnetic field.[14]

-

Instrument Setup: The NMR tube is placed in a spinner and calibrated for insertion depth.[13] It is then loaded into the NMR spectrometer.

-

Data Acquisition: The spectrometer is configured for the desired experiment (e.g., ¹H NMR, ¹³C NMR). This includes setting the number of scans, pulse sequence, and acquisition time.[14] The magnetic field is "shimmed" to improve its homogeneity, resulting in sharper spectral lines.

-

Processing and Analysis: After acquisition, the raw data (Free Induction Decay, or FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated using a reference signal (e.g., residual solvent peak or Tetramethylsilane, TMS).[12] The chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.[10]

2.3.2 Mass Spectrometry (MS) Methodology

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done directly via a solids probe or, for mixtures, through a chromatography system like GC-MS or LC-MS.[15]

-

Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques include Electron Impact (EI), which is a hard technique causing significant fragmentation, and Electrospray Ionization (ESI), a softer technique that often leaves the molecular ion intact.[11][15]

-

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[11]

-

Detection: The separated ions are detected by a mechanism like an electron multiplier, which converts the ion impacts into an electrical signal.[16]

-

Data Analysis: The results are displayed as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio.[17] The spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the fragmentation pattern (which provides structural clues).[16]

References

- 1. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]

- 3. CAS#:72-40-2 | 5-Amino-1H-imidazole-4-carboxamide hydrochloride | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 14. uwyo.edu [uwyo.edu]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. htds.fr [htds.fr]

An In-depth Technical Guide to 5-Amino-1-methyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance. The document details available spectral data for its characterization and outlines a plausible synthetic route based on the methylation of its precursor, 5-amino-1H-imidazole-4-carboxamide (AICA). Furthermore, it explores the well-established role of the related compound, AICA Riboside (AICAR), as an activator of the AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy homeostasis. This guide serves as a foundational resource for researchers investigating the therapeutic potential of imidazole derivatives.

Chemical Structure and Properties

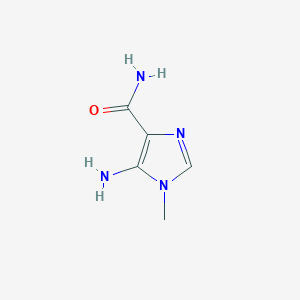

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The core imidazole ring is functionalized with an amino group at position 5, a carboxamide group at position 4, and a methyl group attached to the nitrogen at position 1.

Chemical Structure:

Caption: Chemical structure of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | --INVALID-LINK--[1] |

| Molecular Weight | 140.14 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 5-amino-1-methyl-1H-imidazole-4-carboxamide | --INVALID-LINK--[1] |

| CAS Number | 21343-04-4 | --INVALID-LINK--[1] |

| Canonical SMILES | CN1C=NC(=C1N)C(=O)N | --INVALID-LINK--[1] |

| InChI Key | UZHKJZZQGXMAKP-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Computed XLogP3 | -1.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Synthesis

Proposed Synthetic Pathway: N-methylation of 5-amino-1H-imidazole-4-carboxamide (AICA)

The synthesis would likely proceed via the alkylation of the imidazole nitrogen of AICA. The choice of methylating agent and reaction conditions is crucial to control the regioselectivity of the methylation, as the imidazole ring possesses two nitrogen atoms that could potentially be alkylated.

Caption: Proposed synthesis workflow for 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

Experimental Protocol (Hypothetical)

Materials:

-

5-amino-1H-imidazole-4-carboxamide (AICA)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1H-imidazole-4-carboxamide (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

-

Methylation: Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including temperature, reaction time, and choice of base and solvent, would require optimization to achieve the desired product with good yield and purity.

Spectral Data for Characterization

Table 2: Mass Spectrometry Data for 5-amino-1H-imidazole-4-carboxamide (AICA)

| Ion | m/z | Source |

| [M+H]⁺ | 127 | --INVALID-LINK-- |

| Fragment Ion | 110 | --INVALID-LINK-- |

Table 3: Predicted ¹H NMR Spectral Data for 5-Amino-1-methyl-1H-imidazole-4-carboxamide

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| -CH₃ | ~3.5 | Singlet |

| H2 | ~7.5 | Singlet |

| -NH₂ (amino) | Broad singlet | Broad singlet |

| -NH₂ (carboxamide) | Broad singlet | Broad singlet |

Table 4: Predicted ¹³C NMR Spectral Data for 5-Amino-1-methyl-1H-imidazole-4-carboxamide

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -CH₃ | ~30-35 |

| C2 | ~135-140 |

| C4 | ~115-120 |

| C5 | ~145-150 |

| C=O | ~165-170 |

Table 5: Expected FTIR Spectral Data for 5-Amino-1-methyl-1H-imidazole-4-carboxamide

| Functional Group | Wavenumber (cm⁻¹) (Expected) |

| N-H stretch (amino & amide) | 3400-3200 |

| C-H stretch (methyl & aromatic) | 3100-2900 |

| C=O stretch (amide) | 1680-1630 |

| N-H bend (amino & amide) | 1650-1580 |

| C=N and C=C stretch (imidazole ring) | 1600-1450 |

Biological Significance and Signaling Pathways

While the specific biological activity of 5-Amino-1-methyl-1H-imidazole-4-carboxamide has not been extensively studied, its structural similarity to 5-amino-1H-imidazole-4-carboxamide (AICA) and its riboside derivative (AICAR) suggests a potential role in cellular metabolism, particularly through the AMP-activated protein kinase (AMPK) pathway. AICAR is a well-known cell-permeable activator of AMPK.[2][3]

The AMPK Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. It is activated in response to an increase in the cellular AMP:ATP ratio, which signals a low energy state. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

Caption: Simplified AMPK signaling pathway activated by AICAR.

It is plausible that 5-Amino-1-methyl-1H-imidazole-4-carboxamide, as a derivative of AICA, could exhibit similar or modulated activity towards the AMPK pathway. Further research is required to elucidate its specific mechanism of action and to determine if it can be metabolized to an active form that interacts with AMPK or other cellular targets.

Conclusion

5-Amino-1-methyl-1H-imidazole-4-carboxamide represents an intriguing molecule for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a summary of its chemical properties, a proposed synthetic route, and an overview of the potential biological pathways it may influence based on its structural relationship to known AMPK activators. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The methodologies and data presented herein provide a solid foundation for future studies aimed at synthesizing, characterizing, and evaluating the biological activity of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

References

- 1. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Amino-1-methyl-1H-imidazole-4-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document details two primary synthetic strategies, including step-by-step experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a substituted imidazole that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of molecules with therapeutic potential. The efficient and regioselective synthesis of this compound is therefore of significant interest to the drug development community. This guide explores two viable synthetic pathways: the construction of the methylated imidazole ring from acyclic precursors and the direct methylation of a pre-formed imidazole core.

Synthetic Routes

Two principal synthetic routes have been identified for the preparation of 5-Amino-1-methyl-1H-imidazole-4-carboxamide:

-

Route 1: Synthesis via a pre-N-methylated intermediate, Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate, followed by amidation.

-

Route 2: Synthesis of the unmethylated precursor, 5-Amino-1H-imidazole-4-carboxamide (AICA), followed by a regioselective N1-methylation.

The following sections provide detailed experimental protocols and data for each route.

Route 1: Synthesis via Pre-N-methylated Intermediate

This route offers a strategic advantage by introducing the N-methyl group at an early stage, thus avoiding the potential for isomeric mixtures during a later methylation step. The key intermediate is Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate, which is subsequently converted to the target carboxamide.

Logical Workflow for Route 1

Caption: Workflow for the synthesis of the target compound via a pre-N-methylated intermediate.

Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate

This step involves the condensation of ethyl 2-cyanoacetate and triethyl orthoformate, followed by reaction with methylamine and subsequent cyclization.

-

Materials:

-

Ethyl 2-cyanoacetate

-

Triethyl orthoformate

-

Methylamine (40% in water)

-

Ethanol

-

Acetic anhydride

-

-

Procedure:

-

A mixture of ethyl 2-cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) is heated at 140-150 °C for 2 hours.

-

The reaction mixture is cooled, and the excess triethyl orthoformate is removed under reduced pressure to yield ethyl 2-cyano-3-ethoxyacrylate.

-

The crude ethyl 2-cyano-3-ethoxyacrylate is dissolved in ethanol.

-

A solution of methylamine (40% in water, 1.5 eq) is added dropwise to the ethanolic solution at 0-5 °C.

-

The mixture is stirred at room temperature for 4 hours.

-

The solvent is evaporated under reduced pressure to give crude ethyl 2-cyano-3-(methylamino)acrylate.

-

The crude product is then treated with a cyclizing agent, such as sodium ethoxide in ethanol, and heated to reflux to afford Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate.

-

Alternatively, cyclization can be achieved by heating in a high-boiling point solvent.

-

The product is purified by recrystallization or column chromatography.

-

Step 2: Amidation of Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate

This step converts the ethyl ester to the final carboxamide.

-

Materials:

-

Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate

-

Ammonia (saturated solution in methanol or aqueous solution)

-

Sealed reaction vessel

-

-

Procedure:

-

Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol.

-

The mixture is transferred to a sealed pressure vessel.

-

The vessel is heated to 80-100 °C for 12-24 hours.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

After completion, the reaction vessel is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and dried to yield 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

-

Quantitative Data for Route 1

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Ethyl 2-cyanoacetate, Triethyl orthoformate, Methylamine | Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate | 60-75 | >95 (after purification) |

| 2 | Ethyl 5-Amino-1-methyl-1H-imidazole-4-carboxylate, Ammonia | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | 80-90 | >98 (after purification) |

Route 2: Synthesis via Regioselective N-Methylation of 5-Amino-1H-imidazole-4-carboxamide (AICA)

This route involves the initial synthesis of the imidazole core, 5-Amino-1H-imidazole-4-carboxamide (AICA), followed by the introduction of the methyl group at the N1 position. The critical step in this route is achieving high regioselectivity in the methylation reaction.

Logical Workflow for Route 2

Caption: Workflow for the synthesis of the target compound via N-methylation of AICA.

Experimental Protocols for Route 2

Step 1: Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA) from Diaminomaleonitrile

This industrial method provides AICA in two steps from readily available starting materials.

-

Materials:

-

Diaminomaleonitrile

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Argon or Nitrogen (for inert atmosphere)

-

-

Procedure:

-

Synthesis of Intermediate 1: Under an argon atmosphere, diaminomaleonitrile (1.0 eq) and formamide (1.5 eq) are dissolved in THF in a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

-

The mixture is cooled to 0 °C.

-

Phosphorus oxychloride (1.5 eq) is added dropwise, maintaining the temperature below 35 °C.

-

The reaction is stirred for 2-3 hours at 35 °C until the starting material is consumed (monitored by LC).

-

Synthesis of AICA: The reaction mixture containing the intermediate is carefully added to a solution of sodium hydroxide in water.

-

The mixture is heated to 95-100 °C for 2-3 hours.

-

After cooling, the pH is adjusted to 6.5-7.0 with hydrochloric acid.

-

The precipitated solid is filtered, washed with water and then absolute ethanol, and dried to afford 5-Amino-1H-imidazole-4-carboxamide (AICA).

-

Step 2: Regioselective N1-Methylation of AICA

Achieving regioselectivity is crucial in this step. The use of a suitable base and protecting groups can influence the outcome. A potential issue is the alkylation at both N1 and N3 positions.

-

Materials:

-

5-Amino-1H-imidazole-4-carboxamide (AICA)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

-

Procedure (Illustrative, requires optimization for regioselectivity):

-

To a suspension of AICA (1.0 eq) in anhydrous DMF, a base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for 30-60 minutes at room temperature.

-

The methylating agent, methyl iodide (1.1 eq), is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, which may be a mixture of N1 and N3 isomers, is purified by column chromatography to isolate the desired 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

-

Quantitative Data for Route 2

| Step | Reactants | Product | Yield (%) | Purity (%) | Notes |

| 1 | Diaminomaleonitrile, Formamide, POCl₃ | 5-Amino-1H-imidazole-4-carboxamide (AICA) | 75-85 | >97 (after purification) | Two-step, one-pot procedure. |

| 2 | AICA, Methylating Agent | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | Variable | Variable | Regioselectivity is a key challenge; yield of the desired N1-isomer depends on reaction conditions. |

Signaling Pathways and Mechanistic Considerations

The synthesis of the imidazole ring in both routes proceeds through established mechanisms of condensation and cyclization.

Mechanism of Imidazole Ring Formation (Route 1)

Caption: Proposed mechanism for the imidazole ring formation in Route 1.

The formation of the imidazole ring in Route 1 involves the initial formation of an enamine intermediate, ethyl 2-cyano-3-(methylamino)acrylate. Base-catalyzed intramolecular cyclization, where the amino group attacks the cyano group, leads to a cyclic intermediate. Subsequent tautomerization and aromatization yield the stable imidazole ring.

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of 5-Amino-1-methyl-1H-imidazole-4-carboxamide.

-

Route 1 , which proceeds through a pre-N-methylated intermediate, offers a more controlled approach to achieving the desired regiochemistry.

-

Route 2 , while utilizing a readily available precursor (AICA), presents a significant challenge in the regioselective N-methylation step, which may require extensive optimization to achieve high yields of the target N1-isomer.

The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and the need for high regiochemical purity. The provided experimental protocols and quantitative data serve as a valuable resource for the synthesis of this important building block in drug discovery and development. Further optimization of the reaction conditions, particularly for the N-methylation in Route 2, is encouraged to improve the overall efficiency of the synthesis.

A Technical Guide to the Mechanism of Action of 5-Aminoimidazole-4-carboxamide Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of the mechanism of action of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), a widely utilized pharmacological agent in metabolic research. While the query specified 5-Amino-1-methyl-1H-imidazole-4-carboxamide, the vast body of scientific literature points to AICAR as the primary compound of interest for its metabolic effects. AICAR is a cell-permeable adenosine analog that, upon entering the cell, is converted to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effects of adenosine monophosphate (AMP), leading to the allosteric activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Its activation initiates a cascade of downstream signaling events that shift the cell from energy-consuming (anabolic) to energy-producing (catabolic) states. This guide details the intracellular conversion of AICAR, the subsequent activation of the AMPK signaling pathway, and its metabolic consequences, including enhanced glucose uptake and fatty acid oxidation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided.

Introduction: Clarifying the Compound of Interest

The chemical name 5-Amino-1-methyl-1H-imidazole-4-carboxamide represents a core imidazole structure. However, in the context of metabolic regulation and signaling, the most extensively studied and relevant compound is its ribofuranoside derivative, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside , commonly known as AICAR or AICA riboside.[1][2] AICAR serves as a prodrug that is metabolized intracellularly to its active form, ZMP.[1][3]

This guide will focus on the mechanism of action of AICAR due to its established role as a pharmacological activator of AMPK and its extensive use in biomedical research. Other related compounds with distinct mechanisms, such as the nicotinamide N-methyltransferase (NNMT) inhibitor 5-Amino-1-methylquinolinium (5-Amino-1MQ), are distinct molecular entities and will not be the focus of this document.[4][5]

Core Mechanism of Action: Activation of AMPK

The primary mechanism of action of AICAR is the activation of AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy balance.[6][7] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[8] It acts as a cellular fuel gauge, being activated during states of low energy (high AMP:ATP ratio).[1][9]

The activation process by AICAR involves several key steps:

-

Cellular Uptake: AICAR is a cell-permeable nucleoside that enters the cell via nucleoside transporters.[1]

-

Intracellular Conversion: Once inside the cell, adenosine kinase phosphorylates AICAR to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[1][3][10]

-

AMP Mimicry and AMPK Activation: ZMP is an analog of adenosine monophosphate (AMP).[7] It mimics the effects of AMP by binding to the γ-subunit of AMPK.[1][11] This binding induces a conformational change that leads to:

Unlike other cellular stressors that activate AMPK by depleting ATP levels, AICAR activates AMPK directly through the accumulation of ZMP without significantly altering the cellular AMP:ATP ratio.[3][12]

Key Signaling Pathways and Metabolic Consequences

Once activated, AMPK phosphorylates a multitude of downstream targets, orchestrating a shift towards catabolic, ATP-producing pathways while inhibiting anabolic, ATP-consuming processes.

Carbohydrate Metabolism

Activated AMPK enhances glucose uptake, particularly in skeletal muscle.[12] This occurs via the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[12][13] AMPK activation may also stimulate glucose uptake through the activation of p38 mitogen-activated protein kinases (p38 MAPK).[13] In the liver, AICAR-mediated AMPK activation inhibits gluconeogenesis by downregulating the expression of key enzymes like phosphoenolpyruvate carboxykinase (PEPCK).[11]

Lipid Metabolism

AMPK activation plays a crucial role in regulating lipid metabolism. It phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12][14] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[12] Studies in liver cells show that AICAR inhibits both fatty acid and cholesterol synthesis.[3][11]

Protein Synthesis and Cell Proliferation

As an energy-consuming process, protein synthesis is downregulated by AMPK. One of the key mechanisms is the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[11][15] This pathway is central to cell growth and proliferation. By inhibiting mTOR, AICAR treatment has been shown to suppress the proliferation of various cancer cell lines, often leading to cell cycle arrest in the S-phase.[2] This anti-proliferative effect is associated with increased expression of cell cycle inhibitors like p21 and p27.[2]

Data Presentation

The following tables summarize quantitative data from selected preclinical studies investigating the effects of AICAR.

Table 1: In Vitro Effects of AICAR on Cellular Processes

| Cell Line / Tissue | AICAR Concentration | Duration | Observed Effect | Reference |

| Prostate Cancer (PC3) | 0.5 - 1 mM | 24 h | Concentration-dependent decrease in cell survival | [16] |

| Murine Jejunum | 2.5 mM | 30 min | > 2-fold increase in AMPK activity | [17] |

| Differentiated Adipocytes | 2.3 µM (EC₅₀) | 24 h | 50% inhibition of NNMT (for 5-amino-1MQ) | [18] |

| Alveolar Macrophages | - | - | Reduced cytokine production | [14] |

Table 2: In Vivo Effects of AICAR in Animal Models

| Animal Model | AICAR Dosage | Duration | Key Findings | Reference |

| ob/ob Mice | 1 mg/g/day (s.c.) | 7 days | Corrected hyperglycemia, improved glucose tolerance | [19] |

| Insulin-Resistant Rats | 38.4 mg/kg bolus then infusion | Acute | Increased muscle glucose and fatty acid uptake | [12] |

| LTA-Induced Lung Injury | 500 mg/kg (i.p.) | Acute | Reduced cell influx and inflammatory mediators in lungs | [14] |

| Conscious Rats | 38.4 mg/kg bolus then infusion | 3 h | Significant drop in plasma K+ to 3.3 ± 0.04 mM | [9] |

Table 3: Pharmacokinetic Parameters of AICAR and its Metabolite ZMP in Nude Mice

| Compound | LLOQ (ng/mL) | Linear Range (µg/mL) | Analytical Method | Reference |

| AICA riboside (AICAR) | 100 | 0.1 - 500 | HPLC with on-line SPE | [20] |

| AICA ribotide (ZMP) | 30 | 0.03 - 50 | HPLC with on-line SPE | [20] |

(Note: LLOQ = Lower Limit of Quantification; SPE = Solid Phase Extraction)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

In Vitro Cell Proliferation Assay (Prostate Cancer Cells)

-

Cell Lines: LNCaP and PC3 human prostate cancer cells.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After allowing for attachment, they are treated with varying concentrations of AICAR (e.g., 0.5 to 3 mM) for a specified duration (e.g., 24 hours).

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and survival is expressed as a percentage of the vehicle-treated control.

-

Reference: Based on the methodology described for prostate cancer cells.[16]

In Vivo Glucose Homeostasis Study (ob/ob Mice)

-

Animal Model: Male insulin-resistant, diabetic ob/ob mice and lean controls.

-

Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Treatment Protocol: Mice receive daily subcutaneous (s.c.) injections of AICAR (e.g., 1 mg per gram of body weight) or a vehicle control (e.g., 0.9% NaCl) for a defined period (e.g., 7 days).

-

Glucose Tolerance Test: After the treatment period, mice are fasted overnight. A baseline blood glucose sample is taken, followed by an intraperitoneal injection of glucose. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 120 minutes) post-injection.

-

Tissue Analysis: At the end of the study, skeletal muscle and liver tissues are harvested to analyze protein expression (e.g., GLUT4, hexokinase II) via Western blotting and glycogen content.

-

Reference: Adapted from the study on glucose homeostasis in ob/ob mice.[19]

Western Blotting for AMPK Activation

-

Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Reference: A standard protocol used in numerous cited studies to confirm AMPK activation.[14][15]

Conclusion

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a powerful research tool for elucidating the complex roles of AMPK in cellular metabolism. Its mechanism of action, centered on the intracellular conversion to the AMP analog ZMP and subsequent activation of AMPK, has been well-characterized. This activation triggers a beneficial metabolic shift, enhancing catabolic pathways like glucose uptake and fatty acid oxidation while suppressing anabolic processes such as protein and lipid synthesis. These effects underscore the therapeutic potential of targeting the AMPK pathway for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, as well as for certain cancers. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to further understand and leverage the AMPK signaling network.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptidesciences.com [peptidesciences.com]

- 5. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usada.org [usada.org]

- 7. bc9.co [bc9.co]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AMP-activated Protein Kinase Activation by 5-Aminoimidazole-4-carbox-amide-1-β-d-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK activation by AICAR reduces diet induced fatty liver in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Aminoimidazole-4-carboxamide riboside (AICAR) enhances GLUT2-dependent jejunal glucose transport: a possible role for AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of the 5-Amino-1H-imidazole-4-carboxamide Core: A Technical Guide for Researchers

Introduction: The 5-amino-1H-imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a variety of biologically active molecules. While the specific derivative, 5-Amino-1-methyl-1H-imidazole-4-carboxamide, is not extensively documented in scientific literature, the broader family of compounds derived from this core exhibits a remarkable range of activities, from metabolic regulation to targeted cancer therapy. This technical guide provides an in-depth exploration of the key biological activities associated with prominent derivatives of the 5-amino-1H-imidazole-4-carboxamide core, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, quantitative data, and relevant experimental methodologies. We will focus on three principal analogues that highlight the versatility of this chemical scaffold:

-

5-Aminoimidazole-4-carboxamide Riboside (AICAR): A well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

-

5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s): A potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in various cancers.

-

5-Amino-1H-imidazole-4-carboxamide (AICA): The parent compound, which notably serves as a key metabolite of the chemotherapeutic agent Temozolomide.

This document will dissect the distinct biological roles of each of these molecules, providing structured data, detailed experimental protocols, and clear visual diagrams to facilitate understanding and future research.

Section 1: 5-Aminoimidazole-4-carboxamide Riboside (AICAR) - The AMPK Activator

AICAR is a cell-permeable adenosine analogue that has been instrumental in elucidating the roles of AMP-activated protein kinase (AMPK). Its biological effects are primarily mediated through the activation of this critical cellular energy sensor.

Mechanism of Action

Once inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an analogue of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[1][2] This activation occurs without altering the cellular AMP:ATP ratio, making AICAR a direct and specific pharmacological tool for studying AMPK-dependent pathways.[1][2] Activated AMPK works to restore cellular energy balance by stimulating catabolic processes (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).

Biological Activities

-

Metabolic Regulation: AICAR mimics the effects of exercise by stimulating glucose uptake in skeletal muscle and suppressing glucose production in the liver.[3][4] It has been shown to improve glucose homeostasis in insulin-resistant diabetic mice.[3]

-

Anti-Cancer Effects: By activating AMPK, AICAR can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including thyroid cancer.[5] This effect is often linked to the induction of cell cycle inhibitors like p21 and the activation of caspases.[5]

-

Anti-inflammatory Properties: AICAR has been demonstrated to inhibit the expression of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) in glial cells and macrophages.[1] This action is partly mediated by the downregulation of the NF-κB signaling pathway.[6]

Quantitative Biological Data

| Compound | Target/Assay | Cell Line / Model | Endpoint | Value | Reference(s) |

| AICAR | Cell Viability | FRO Thyroid Cancer Cells | IC50 | ~200 µM | [5] |

| AICAR | Glucose Homeostasis | ob/ob Mice | Dosage | 1 mg/g body wt/day | [3] |

| AICAR | NF-κB Reporter Assay | Bovine Aortic Endothelial Cells | Concentration | 1 mM | [6] |

Experimental Protocol: Cell Viability Assay

This protocol is adapted from studies investigating the anti-proliferative effects of AICAR on cancer cells.[5]

-

Cell Culture: FRO thyroid cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AICAR (e.g., 0, 50, 100, 200, 400, 800 µM).

-

Incubation: Cells are incubated with AICAR for specified time points (e.g., 48 or 72 hours).

-

Viability Assessment (CCK-8 Assay):

-

10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for 2 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are normalized to the untreated control wells to determine the percentage of cell viability. The IC50 value (the concentration of AICAR that inhibits cell proliferation by 50%) is calculated using non-linear regression analysis.

Section 2: ICA-1s - The PKC-ι Inhibitor

5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) is a derivative that has been identified as a specific and potent inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in numerous cancers, including prostate, ovarian, and lung cancer.[7][8]

Mechanism of Action

PKC-ι is a serine/threonine kinase that, when overexpressed, promotes cell survival, proliferation, and invasion. ICA-1s exerts its anti-cancer effects by specifically inhibiting the kinase activity of PKC-ι.[7][9] This inhibition disrupts the downstream signaling pathways regulated by PKC-ι, which are crucial for malignant cell growth, leading to decreased proliferation and the induction of apoptosis.[7][10] Importantly, studies have shown that ICA-1s is specific to PKC-ι and does not significantly affect normal cells that do not overexpress this kinase.[8]

Biological Activities

-

Anti-Cancer Efficacy: In vitro studies have demonstrated that ICA-1s effectively reduces cell proliferation and induces apoptosis in various cancer cell lines, including prostate (DU-145) and neuroblastoma (BE(2)-C).[7][8][9]

-

Tumor Growth Reduction in Vivo: Preclinical studies using murine xenograft models with DU-145 prostate cancer cells showed that treatment with ICA-1s significantly reduced tumor growth rates.[7][8] Tumors in treated mice grew at almost half the rate of those in untreated control mice.[7][8]

-

Favorable Preclinical Profile: ICA-1s has demonstrated good stability in human plasma and low toxicity in murine models, with mice surviving acute doses up to 5000 mg/kg.[7][8]

Quantitative Biological Data

| Compound | Target/Assay | Cell Line / Model | Endpoint | Value | Reference(s) |

| ICA-1s | Cell Proliferation | BE(2)-C Neuroblastoma | IC50 | 0.1 µM | [9] |

| ICA-1s | PKC-ι Kinase Activity (Myelin Basic Protein) | Cell-free assay | % Inhibition | 25% at 1 µM | [9] |

| ICA-1s | PKC-ι Kinase Activity (Phosphotransferase) | Cell-free assay | % Inhibition | 53.5% at 1 µM | [9] |

| ICA-1s | Tumor Growth | DU-145 Xenograft Mice | Endpoint | ~50% reduction in growth rate | [7][8] |

Experimental Protocol: In Vivo Xenograft Tumor Model

This protocol is based on the preclinical evaluation of ICA-1s in prostate cancer models.[7][8]

-

Animal Model: Athymic nude mice (4-6 weeks old) are used.

-

Cell Implantation: DU-145 human prostate cancer cells (e.g., 2 x 10⁶ cells suspended in a Matrigel solution) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (e.g., ~0.2 cm²). Mice are then randomly assigned to a control group (vehicle treatment) and a treatment group (ICA-1s).

-

Treatment Administration:

-

The treatment group receives ICA-1s via a suitable route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule (e.g., daily for 30 days).

-

The control group receives the vehicle (e.g., saline) on the same schedule.

-

-

Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.

-

Endpoint: The study continues for a set period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size (e.g., 2 cm²).

-

Data Analysis: Tumor growth curves are plotted for both groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in tumor growth between the treated and control groups.

Section 3: AICA - The Metabolic Intermediate of Temozolomide

5-Amino-1H-imidazole-4-carboxamide (AICA) is the parent compound of this family. While it has roles in endogenous purine metabolism, its most prominent and therapeutically relevant context in recent literature is as the primary, inactive metabolite of the alkylating chemotherapy agent Temozolomide (TMZ).[11][12]

Biological Role and Mechanism

Temozolomide is a prodrug that, under physiological pH, spontaneously hydrolyzes to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[12] MTIC is an unstable intermediate that further breaks down into a methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AICA).[12] The methyldiazonium cation is the ultimate alkylating species responsible for TMZ's cytotoxic effect on cancer cells by methylating DNA.

AICA, the byproduct of this reaction, is generally considered an inactive metabolite in the context of direct cytotoxicity.[13] However, recent studies have shown that AICA derived from TMZ can be incorporated into the de novo purine synthesis pathway.[14] This could potentially contribute to the synthesis of AMP and NAD+, which might antagonize some of the ATP-depleting effects of TMZ-induced DNA damage response, a notion that warrants further investigation.

Quantitative Data

Direct quantitative data for AICA as an activator or inhibitor (e.g., IC50) is not applicable in this context, as its primary role is that of a metabolic byproduct. The relevant quantitative analysis involves measuring its plasma and cerebrospinal fluid concentrations in patients undergoing TMZ therapy for pharmacokinetic monitoring.[11]

Experimental Protocol: Metabolite Analysis via LC-MS/MS

This protocol outlines the general workflow for quantifying TMZ and its metabolite AICA in patient plasma, as described in pharmacokinetic studies.[11]

-

Sample Collection: Blood samples are collected from patients at specific time points following TMZ administration. Plasma is separated by centrifugation.

-

Sample Preparation:

-

Due to the different polarities of TMZ and AICA, a differential extraction method is employed.

-

For TMZ: A liquid-liquid extraction is performed using a solvent like ethyl acetate.

-

For AICA: A solid-phase extraction (SPE) is performed, often using a strong cation exchange column.

-

Internal standards are added to both samples for accurate quantification.

-

-

Chromatographic Separation (UPLC): The extracted samples are injected into an ultra-performance liquid chromatography (UPLC) system. A C18 column is typically used with a gradient mobile phase (e.g., acetonitrile and water with formic acid) to separate TMZ and AICA from other plasma components.

-

Detection and Quantification (MS/MS):

-

The eluent from the UPLC is directed to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for both TMZ and AICA (and their respective internal standards) are monitored for high selectivity and sensitivity.

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations. The concentrations of TMZ and AICA in the patient samples are determined by comparing their peak area ratios (to the internal standard) against the calibration curve.

References

- 1. 5-Aminoimidazole-4-Carboxamide-1-β-4-Ribofuranoside Inhibits Proinflammatory Response in Glial Cells: A Possible Role of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-amino-imidazole carboxamide riboside increases glucose transport and cell-surface GLUT4 content in skeletal muscle from subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of temozolomide and its metabolite 5-aminoimidazole-4-carboxamide in plasma using UPLC-MS/MS: Implications for therapeutic drug monitoring with high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

5-Amino-1-methyl-1H-imidazole-4-carboxamide derivatives and analogs

An In-depth Technical Guide to 5-Amino-1-methyl-1H-imidazole-4-carboxamide Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1H-imidazole-4-carboxamide serves as a crucial scaffold in medicinal chemistry, giving rise to a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate key cellular pathways implicated in a variety of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of notable derivatives and analogs of this core structure, with a focus on a potent Protein Kinase C-ι (PKC-ι) inhibitor and a selective Nicotinamide N-methyltransferase (NNMT) inhibitor.

Core Compounds and Their Biological Significance

Two prominent analogs that exemplify the therapeutic promise of this chemical class are 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, a specific inhibitor of PKC-ι, and 5-amino-1-methylquinolinium (5-amino-1MQ), a selective inhibitor of NNMT.

-

PKC-ι Inhibition in Oncology: Protein Kinase C-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, and ovarian cancer.[1] Its inhibition has been shown to decrease cancer cell growth and induce apoptosis, making it a promising target for cancer therapy.[1]

-

NNMT Inhibition in Metabolic Diseases: Nicotinamide N-methyltransferase is a cytosolic enzyme involved in cellular metabolism and energy homeostasis.[2] Its overexpression in adipose tissue is associated with obesity and type 2 diabetes.[3] Inhibition of NNMT has been shown to reverse high-fat diet-induced obesity in animal models.[3][4]

Data Presentation

Quantitative In Vivo Efficacy Data

Table 1: In Vivo Efficacy of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) in a DU-145 Prostate Cancer Xenograft Model [1]

| Parameter | Control Group | Treated Group | Significance |

| Tumor Growth Rate | Standard | ~50% of control | Significant reduction |

| Study Duration | 30 days | 30 days | N/A |

| Toxicity | N/A | Low toxicity observed | N/A |

| Plasma Stability | N/A | Stable in human plasma at 25°C and 37°C for 2 hours | N/A |

Table 2: In Vivo Efficacy of 5-amino-1MQ in a Diet-Induced Obesity Mouse Model [4][5]

| Parameter | Control Group (High-Fat Diet) | Treated Group (20 mg/kg 5-amino-1MQ, SC, 3x daily) | Significance |

| Body Weight | Maintained high body weight | Progressive loss of body weight over 11 days | P = 0.0028 |

| White Adipose Mass | Elevated | Significantly reduced | P < 0.05 |

| Adipocyte Size | Enlarged | Significantly decreased | P < 0.05 |

| Plasma Total Cholesterol | Elevated | Significantly lowered | P < 0.05 |

| Food Intake | N/A | No significant impact | N/A |

Experimental Protocols

Synthesis of 5-Amino-1H-imidazole-4-carboxamide Derivatives

While a detailed, step-by-step synthesis for the specific analogs discussed is proprietary and not fully disclosed in the public literature, a general one-step synthesis for the core 5-Amino-1H-imidazole-4-carboxamide has been reported.[6][7] The synthesis of more complex analogs, such as 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, involves multi-step processes starting from precursors like AICA ribonucleoside.[8]

General Protocol for the Synthesis of 5-amino-1,2,3-triazole-4-carboxamides (A Related Heterocycle): [9]

-

Azide Synthesis: Prepare the requisite azide intermediates either through the reaction of alkyl or benzyl halides with sodium azide or from the corresponding primary amine via diazo transfer using 1H-imidazole-1-sulfonyl azide hydrochloride.

-

Cyclization: React the azide with an appropriate α-cyano amide or ethyl-2-cyanoacetate to form the triazole ring.

-

Amidation (if necessary): If an ester intermediate is formed, perform a Lewis-acid catalyzed (e.g., AlMe₃) amination to yield the final carboxamide.

In Vivo Xenograft Model for Prostate Cancer[10][11]

-

Cell Culture: Culture DU-145 human prostate cancer cells under standard conditions.

-

Animal Model: Use athymic nude mice (e.g., BALB/c nu/nu), 10-12 weeks old.

-

Tumor Inoculation: Subcutaneously inject approximately 2 x 10⁶ DU-145 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment: Once tumors reach a predetermined size (e.g., ~0.2 cm³), randomize mice into control and treatment groups. Administer the test compound (e.g., ICA-1s) or vehicle control according to the desired schedule and route of administration.

-

Efficacy Evaluation: Continue monitoring tumor growth and body weight for the duration of the study (e.g., 30 days). At the end of the study, excise tumors and weigh them.

Diet-Induced Obesity Model[4][5]

-

Animal Model: Use male C57BL/6 mice.

-

Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 11 weeks) to induce obesity. A control group is fed a standard low-fat diet.

-

Treatment: Administer the test compound (e.g., 5-amino-1MQ) or vehicle control via the desired route (e.g., subcutaneous injection) and schedule (e.g., three times daily).

-

Monitoring: Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PKC-ι Signaling Pathway in Cancer.

Caption: Experimental Workflow of NNMT Inhibition.

References

- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genoracle.com [genoracle.com]

- 3. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Aminoimidazole-4-carboxamide (AIC), a Key Metabolite of Temozolomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temozolomide (TMZ) is a first-line chemotherapeutic agent for glioblastoma multiforme. Its efficacy is intrinsically linked to its metabolic activation and the subsequent cellular responses. This technical guide provides a comprehensive overview of 5-aminoimidazole-4-carboxamide (AIC), a principal metabolite of temozolomide. We will delve into the chemical and biological properties of AIC, its pharmacokinetic profile, and its role within the broader mechanism of action of temozolomide. Furthermore, this guide details relevant experimental protocols for the analysis of temozolomide and its metabolites, and explores the key signaling pathways implicated in temozolomide resistance, offering insights for future drug development and translational research.

Introduction to Temozolomide and its Metabolism

Temozolomide is an oral alkylating agent that readily crosses the blood-brain barrier.[1] It is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] MTIC is an unstable intermediate with a short half-life that further decomposes into two key products: a highly reactive methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC).[3][4] The methyldiazonium cation is responsible for the cytotoxic effects of temozolomide by methylating DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[5] This DNA damage triggers cell cycle arrest and apoptosis.[6] AIC, the other major product of MTIC degradation, is considered a benign metabolite.[7]

Clarification on 5-Amino-1-methyl-1H-imidazole-4-carboxamide

The compound 5-Amino-1-methyl-1H-imidazole-4-carboxamide, as specified in the topic, is structurally distinct from the primary temozolomide metabolite, 5-aminoimidazole-4-carboxamide (AIC). While both are imidazole derivatives, the presence of a methyl group at the N1 position in the former differentiates it from AIC. Current literature on temozolomide metabolism does not identify 5-Amino-1-methyl-1H-imidazole-4-carboxamide as a significant metabolite. Instead, it is commercially available as a chemical intermediate, sometimes used in the synthesis of other pharmaceutical compounds.[8] Therefore, this guide will focus on the well-established and biologically relevant metabolite, 5-aminoimidazole-4-carboxamide (AIC).

Physicochemical and Pharmacokinetic Properties

A clear understanding of the physicochemical and pharmacokinetic properties of temozolomide and its metabolite AIC is crucial for optimizing therapeutic strategies.

Physicochemical Data

| Property | Temozolomide | 5-Aminoimidazole-4-carboxamide (AIC) |

| Molecular Formula | C₆H₆N₆O₂ | C₄H₆N₄O |

| Molar Mass | 194.15 g/mol [9] | 126.12 g/mol |

| Appearance | White to light tan/light pink powder[10] | Solid |

| Solubility in Water | Slightly soluble (2-4 mg/mL)[10] | Soluble |

| Melting Point | 212 °C (decomposes)[1] | Not available |

| pKa | No functional groups for protonation/deprotonation at pH 1-13[10] | Not available |

Pharmacokinetic Data

The pharmacokinetic profile of temozolomide is characterized by rapid absorption and good bioavailability. The metabolism to AIC is a key feature of its disposition.

| Parameter | Temozolomide | 5-Aminoimidazole-4-carboxamide (AIC) |

| Bioavailability | Almost 100%[11] | Not applicable (metabolite) |

| Protein Binding | 10-20%[1] | Not available |

| Plasma Half-life (t½) | 1.8 hours[1] | Elimination parallels that of temozolomide[10] |

| Time to Peak (Tmax) | ~1.3 hours[12] | Not available |

| Apparent Clearance (CL/F) | 91 ± 15 mL/min/m²[12] | Not available |

| Volume of Distribution (Vd) | 0.4 L/kg[10] | Not available |

| Excretion | Primarily renal[1] | Primarily renal[11] |

In Vitro Cytotoxicity of Temozolomide

The cytotoxic efficacy of temozolomide varies significantly across different glioblastoma cell lines, largely influenced by the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).

| Cell Line | MGMT Status | IC₅₀ (µM) | Exposure Time (hours) |

| U87 | Unmethylated | 180 (median)[13] | 48 |

| U251 | Methylated | 84 (median)[13] | 48 |

| T98G | Unmethylated | ~247[14] | 120 |

| A172 | Methylated | 14.1 ± 1.1[15] | Not specified |

| LN229 | Methylated | 14.5 ± 1.1[15] | Not specified |

| SF268 | Unmethylated | 147.2 ± 2.1[15] | Not specified |

Signaling Pathways in Temozolomide Resistance